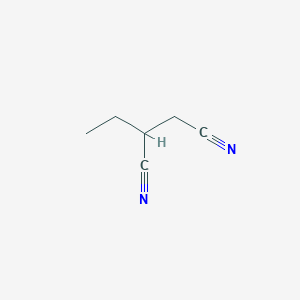

2-Ethylsuccinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

17611-82-4 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-ethylbutanedinitrile |

InChI |

InChI=1S/C6H8N2/c1-2-6(5-8)3-4-7/h6H,2-3H2,1H3 |

InChI Key |

GDCJAPJJFZWILF-UHFFFAOYSA-N |

SMILES |

CCC(CC#N)C#N |

Canonical SMILES |

CCC(CC#N)C#N |

boiling_point |

264.0 °C |

melting_point |

-41.0 °C |

Other CAS No. |

17611-82-4 |

solubility |

0.20 M |

vapor_pressure |

0.02 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for 2-Ethylsuccinonitrile (also known as 2-ethylbutanedinitrile), a valuable dinitrile intermediate. Due to the absence of a standardized, publicly available synthesis protocol, this document outlines a theoretically sound and practical approach based on established organic chemistry principles, primarily the Michael addition reaction. This guide includes postulated experimental protocols, data presentation in a structured format, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Michael Addition

The most promising and chemically robust method for the synthesis of this compound is the conjugate addition (Michael addition) of an ethyl nucleophile to an activated alkene, specifically fumaronitrile. This pathway is favored due to the high electrophilicity of the β-carbon in the α,β-unsaturated dinitrile system.

Two primary types of ethyl nucleophiles are considered for this reaction: organocuprates (Gilman reagents) and Grignard reagents, potentially with a copper catalyst. Gilman reagents are generally preferred for 1,4-additions to α,β-unsaturated carbonyl compounds to minimize competing 1,2-addition. While fumaronitrile lacks a carbonyl group, the use of a Gilman reagent, such as lithium diethylcuprate, is expected to provide a cleaner reaction with higher yields of the desired 1,4-adduct.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Michael addition.

Quantitative Data Summary

The following table summarizes known and estimated quantitative data for this compound.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-ethylbutanedinitrile | PubChem[1] |

| Synonyms | Ethylsuccinonitrile, 2-ethylbutanedinitrile | PubChem[1] |

| CAS Number | 17611-82-4 | ChemicalBook[2] |

| Molecular Formula | C₆H₈N₂ | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| Melting Point | -40.9°C (estimate) | ChemicalBook[2] |

| Boiling Point | 192.78°C (estimate) | ChemicalBook[2] |

| Density | 0.9581 g/cm³ (estimate) | ChemicalBook[2] |

| Refractive Index | 1.5400 (estimate) | ChemicalBook[2] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the Michael addition pathway. These protocols are intended as a starting point for laboratory investigation.

Method A: Synthesis using a Gilman Reagent (Lithium Diethylcuprate)

This method is expected to be high-yielding and selective for the desired 1,4-addition product.

Materials:

-

Copper(I) iodide (CuI)

-

Ethyllithium (EtLi) in a suitable solvent (e.g., cyclohexane/ether)

-

Fumaronitrile

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Preparation of Lithium Diethylcuprate:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add copper(I) iodide.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of ethyllithium (2.0 equivalents) to the stirred suspension of CuI in anhydrous THF.

-

Allow the mixture to stir at -78 °C for 30-60 minutes, during which the Gilman reagent will form as a clear, colorless or slightly yellow solution.

-

-

Michael Addition:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve fumaronitrile (1.0 equivalent) in anhydrous THF.

-

Cool the fumaronitrile solution to -78 °C.

-

Slowly add the freshly prepared lithium diethylcuprate solution to the fumaronitrile solution via cannula.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

-

Method B: Synthesis using a Grignard Reagent with a Copper Catalyst

This method provides an alternative to the use of organolithium reagents.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN) (catalytic amount)

-

Fumaronitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard work-up and purification reagents as in Method A.

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Copper-Catalyzed Michael Addition:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve fumaronitrile in anhydrous THF.

-

Add a catalytic amount of copper(I) iodide or copper(I) cyanide to the fumaronitrile solution.

-

Cool the mixture to a suitable temperature (e.g., 0 °C to -20 °C).

-

Slowly add the prepared ethylmagnesium bromide solution to the fumaronitrile/catalyst mixture.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Method A.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the diastereotopic protons of the succinonitrile backbone.

-

¹³C NMR: The carbon NMR spectrum should show distinct peaks for the two nitrile carbons, the methine carbon bearing the ethyl group, and the carbons of the ethyl group and the methylene group.[1]

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 2240-2260 cm⁻¹ is expected, which is characteristic of the C≡N stretching vibration of a nitrile.

-

Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 108.14.[1]

-

Fragmentation patterns can provide further structural confirmation.

-

This guide provides a comprehensive theoretical framework for the synthesis of this compound. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Ethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2-Ethylsuccinonitrile (also known as 2-ethylbutanedinitrile). With the chemical formula C6H8N2, this branched aliphatic dinitrile is a molecule of interest in various chemical syntheses.[1] This document collates available data on its structural and spectroscopic characteristics, offering a valuable resource for researchers in organic chemistry, materials science, and drug development. While experimental crystallographic data determining precise bond lengths and angles are not publicly available, this guide presents computed and theoretical values to approximate the molecule's geometry. Furthermore, it details the expected spectroscopic signatures based on its structural features, providing a predictive framework for experimental analysis.

Molecular Structure and Bonding

This compound possesses a central butane backbone with two nitrile functional groups (-C≡N) and an ethyl group (-CH2CH3) substituent. The presence of a chiral center at the second carbon atom indicates that this compound can exist as a pair of enantiomers.

Computed Molecular Properties

A summary of computed molecular properties for this compound is presented in Table 1. These values are derived from computational models and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| Molecular Formula | C6H8N2 | [1] |

| Molecular Weight | 108.14 g/mol | |

| IUPAC Name | 2-ethylbutanedinitrile | |

| CAS Number | 17611-82-4 | |

| XLogP3 | 0.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Theoretical Bond Lengths and Angles

In the absence of experimental crystallographic data, the bond lengths and angles of this compound can be estimated based on standard values for similar chemical environments. These theoretical values, presented in Table 2, are derived from established principles of chemical bonding and molecular geometry.

| Bond/Angle | Type | Expected Value |

| C-C (alkane) | Single | ~1.54 Å |

| C-H | Single | ~1.09 Å |

| C-C≡N | Single | ~1.47 Å |

| C≡N | Triple | ~1.16 Å |

| C-C-C (sp3) | Angle | ~109.5° |

| H-C-H (sp3) | Angle | ~109.5° |

| C-C-H (sp3) | Angle | ~109.5° |

| C-C≡N | Angle | ~109.5° |

| C≡N-C | Angle | ~180° |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. This section outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The predicted chemical shifts are summarized in Table 3.

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| -CH3 (ethyl) | Triplet | 0.9 - 1.1 |

| -CH2- (ethyl) | Quartet | 1.5 - 1.7 |

| -CH- (backbone) | Multiplet | 2.5 - 2.8 |

| -CH2- (succinonitrile) | Multiplet | 2.6 - 2.9 |

The carbon NMR spectrum will provide a signal for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 4.

| Carbon | Expected Chemical Shift (ppm) |

| -CH3 (ethyl) | 10 - 15 |

| -CH2- (ethyl) | 20 - 30 |

| -CH- (backbone) | 30 - 40 |

| -CH2- (succinonitrile) | 25 - 35 |

| -C≡N | 115 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed in Table 5.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C≡N (nitrile) | Stretch | 2240 - 2260 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragments for this compound are shown in Table 6.

| Ion | m/z | Description |

| [C6H8N2]⁺˙ | 108 | Molecular Ion |

| [C5H5N2]⁺ | 93 | Loss of -CH3 |

| [C4H6N]⁺ | 68 | Loss of -C2H4 and -HCN |

| [C3H4N]⁺ | 54 | Loss of -C3H4N |

| [C2H5]⁺ | 29 | Ethyl cation |

Experimental Protocols

This section provides a general methodology for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Michael addition of a cyanide source to an α,β-unsaturated nitrile.

Reaction:

-

Reactants: 2-Ethylpropenenitrile and a cyanide salt (e.g., KCN or NaCN).

-

Solvent: A polar aprotic solvent such as DMSO or DMF.

-

Procedure:

-

Dissolve 2-ethylpropenenitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of the cyanide salt to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each carbon.

-

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and collect the spectrum.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Analyze the sample using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Visualizations

Molecular Structure

Caption: 2D representation of the this compound molecular structure.

Synthetic Pathway

Caption: A proposed synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

"spectroscopic analysis of 2-Ethylsuccinonitrile (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Ethylsuccinonitrile (also known as 2-ethylbutanedinitrile), a dinitrile compound with the chemical formula C₆H₈N₂.[1][2][3] Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and visualizes the analytical workflow.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of this compound. This data is compiled based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.80 | m | 1H | CH |

| ~2.65 | m | 2H | CH₂ (adjacent to CN) |

| ~1.80 | m | 2H | CH₂ (ethyl group) |

| ~1.10 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~118 | CN |

| ~117 | CN |

| ~35 | CH |

| ~28 | CH₂ (adjacent to CN) |

| ~25 | CH₂ (ethyl group) |

| ~12 | CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1460 | Medium | C-H bend (methylene/methyl) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | Moderate | [M]⁺ (Molecular Ion) |

| 93 | Low | [M - CH₃]⁺ |

| 81 | High | [M - C₂H₅]⁺ (loss of ethyl group) |

| 68 | Moderate | [M - CH₂CN]⁺ |

| 54 | High | [C₄H₆]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 125 MHz NMR spectrometer (can be the same instrument as for ¹H NMR).

-

Parameters:

-

Acquisition mode: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure: Record a background spectrum of the clean KBr/NaCl plates. Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and direct introduction.

-

Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Instrument: A Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Parameters:

-

Mass range: m/z 10-200.

-

Scan speed: 1000-2000 amu/s.

-

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments and stable carbocations, which provides structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound, from the initial sample to the final structural confirmation.

References

In-Depth Technical Guide on the Thermodynamic Stability of 2-Ethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Ethylsuccinonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established computational methods to estimate its key thermodynamic parameters. Furthermore, it details the standard experimental protocols that would be employed for their empirical determination.

Core Thermodynamic Parameters and Their Significance

The thermodynamic stability of a chemical compound is crucial for understanding its reactivity, potential decomposition pathways, and overall behavior in a given system. The key parameters governing this stability are the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the molar entropy (S°).

-

Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative ΔHf° indicates an exothermic formation, suggesting the compound is enthalpically more stable than its elements.

-

Standard Gibbs Free Energy of Formation (ΔGf°) : This is the most direct indicator of a compound's thermodynamic stability under standard conditions. A negative ΔGf° signifies that the formation of the compound from its elements is a spontaneous process, indicating thermodynamic stability relative to its constituent elements.

-

Molar Entropy (S°) : This parameter quantifies the degree of randomness or disorder of a mole of the substance.

Estimated Thermodynamic Properties of this compound

In the absence of experimental data, the thermodynamic properties of this compound have been estimated using the Joback group contribution method. This method calculates properties by summing the contributions of the individual functional groups within the molecule.

The this compound molecule (C6H8N2) is comprised of the following Joback groups:

-

Two secondary aliphatic carbon groups (-CH2-)

-

One tertiary aliphatic carbon group (>CH-)

-

One primary aliphatic carbon group (-CH3)

-

Two nitrile groups (-CN)

Based on the summation of the group contributions, the estimated thermodynamic properties are presented in Table 1. For comparative purposes, the experimental thermodynamic data for the parent compound, succinonitrile (C4H4N2), are also included.

Table 1: Estimated Thermodynamic Properties of this compound and Experimental Data for Succinonitrile

| Property | This compound (Estimated) | Succinonitrile (Experimental) | Units |

| Standard Enthalpy of Formation (ΔHf°) | 139.3 – 140.4[1] | 139.3–140.4[1] | kJ/mol |

| Standard Molar Entropy (S°) | Not available | 191.59[1] | J/mol·K |

| Standard Molar Heat Capacity (Cp) | Not available | 145.60[1] | J/mol·K |

| Melting Point | Not available | 58[1] | °C |

| Boiling Point | Not available | 266.1[1] | °C |

Note: The estimated values for this compound are derived from computational methods and should be considered approximations. Experimental verification is recommended for critical applications.

Experimental Determination of Thermodynamic Stability

To empirically determine the thermodynamic properties of this compound, two primary calorimetric techniques would be employed: Bomb Calorimetry and Differential Scanning Calorimetry (DSC).

Experimental Protocol 1: Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for measuring the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Materials and Equipment:

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

This compound sample (high purity)

-

Fuse wire (e.g., nickel-chromium)

-

Crucible

-

High-pressure oxygen cylinder

-

Digital thermometer with high precision

-

Balance (accurate to ±0.1 mg)

-

Sodium carbonate solution (for titration of nitric acid)

-

Methyl orange indicator

Procedure:

-

Calorimeter Calibration:

-

A pellet of benzoic acid (approximately 1 g, accurately weighed) is placed in the crucible.

-

A known length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

The bomb is assembled, sealed, and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature rise.

-

-

Sample Analysis:

-

An accurately weighed sample of this compound (approximately 0.8-1.2 g) is placed in the crucible.

-

The procedure is repeated as described for the benzoic acid standard.

-

After combustion, the bomb is depressurized, and the interior is rinsed with distilled water. The washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from the nitrogen in the sample.

-

The length of the unburned fuse wire is measured to correct for the heat released by the wire's combustion.

-

-

Calculations:

-

The total heat released during the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

The standard enthalpy of combustion (ΔHc°) of this compound is then determined per mole of the substance.

-

The standard enthalpy of formation (ΔHf°) is calculated using the following equation based on Hess's Law: ΔHf°(C6H8N2) = 6ΔHf°(CO2) + 4ΔHf°(H2O) - ΔHc°(C6H8N2)

-

Experimental Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow to or from a sample as a function of temperature or time. It is instrumental in determining melting points, glass transitions, and the enthalpy of phase changes, as well as providing information on decomposition kinetics.

Materials and Equipment:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

This compound sample

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent volatilization during the experiment.

-

An empty, sealed aluminum pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over a desired temperature range. The range should be selected to encompass any expected phase transitions and the onset of decomposition.

-

The heat flow to the sample is measured relative to the reference pan and recorded as a function of temperature.

-

-

Data Interpretation:

-

The resulting thermogram (a plot of heat flow versus temperature) is analyzed.

-

Endothermic peaks correspond to processes like melting, while exothermic peaks indicate processes such as crystallization or decomposition.

-

The onset temperature of the decomposition peak provides an indication of the thermal stability of the compound.

-

The area under a peak is proportional to the enthalpy change of the corresponding transition.

-

Visualization of Thermodynamic Stability

The relationship between the core thermodynamic parameters and the overall stability of this compound can be visualized as a logical flow.

Caption: Logical relationship between thermodynamic parameters and stability.

This diagram illustrates that the standard enthalpy and entropy of formation are combined to determine the standard Gibbs free energy of formation. The sign and magnitude of the Gibbs free energy are the ultimate determinants of the thermodynamic stability of the compound under standard conditions.

Conclusion

While experimental data for the thermodynamic properties of this compound are not currently available in the public domain, this guide provides robust estimations based on well-established computational methods. The detailed experimental protocols for bomb calorimetry and Differential Scanning Calorimetry offer a clear pathway for the empirical determination of these crucial parameters. A thorough understanding of the thermodynamic stability of this compound is essential for its safe handling, application in synthesis, and for predicting its long-term stability in various formulations.

References

Technical Guide on the Research Applications of CAS number 17611-82-4 (2-Ethylsuccinonitrile)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the research applications of 2-Ethylsuccinonitrile (CAS No. 17611-82-4), also known as 2-ethylbutanedinitrile. This branched aliphatic dinitrile is primarily significant as a byproduct of the industrial hydrocyanation of butadiene in the production of adiponitrile, a precursor to Nylon-6,6.[1] Research on this compound is largely driven by the need to valorize this industrial byproduct, focusing on its utility in organic synthesis, polymer science, coordination chemistry, and bioremediation. While not a direct subject of pharmacological studies, its chemical functionalities make it a relevant starting material for the synthesis of potentially bioactive molecules. This document details its physicochemical properties, key research applications with associated experimental protocols, and relevant chemical transformations.

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17611-82-4 | [2] |

| IUPAC Name | 2-ethylbutanedinitrile | [1][2] |

| Synonyms | This compound, Ethylsuccinonitrile | [2] |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Boiling Point | 264.0 °C | [1] |

| Melting Point | -41.0 °C | [1] |

| Vapor Pressure | 0.02 mmHg | [1] |

Toxicological Profile

Aliphatic nitriles are known for their toxicity, which is often attributed to the in vivo metabolic release of cyanide.[3] Cyanide can inhibit cellular respiration by blocking cytochrome c oxidase.[3] While specific quantitative toxicity data for this compound is limited, GHS hazard classifications indicate it is harmful if inhaled and may be harmful if swallowed.[2]

| Hazard Statement | Classification | Source |

| H332 | Harmful if inhaled (Warning) | [2] |

| H302 | Harmful if swallowed (Warning) | [2] |

Core Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily for the creation of cyclic imides, amides, and carboxylic acids.

The dinitrile functionality of this compound can be converted into a succinimide ring, a privileged scaffold in medicinal chemistry found in various drugs, including anticonvulsants.[4] The transformation is analogous to the synthesis of the antiepileptic drug Ethosuximide from 2-ethyl-2-methyl succinonitrile.[5][6][7] The general process involves hydrolysis of the dinitrile to a diamide, followed by thermal cyclization.

Experimental Protocol: General Conversion of Dinitrile to Cyclic Imide (Analogous Method)

This protocol is based on established methods for converting dinitriles to succinimides.[5][6][8][9]

-

Hydrolysis to Diamide:

-

The dinitrile (1.0 eq) is heated with aqueous ammonia. The reaction progress is monitored by TLC or GC-MS until the disappearance of the starting material.

-

Upon completion, the excess ammonia and water are removed under reduced pressure to yield the crude diamide intermediate.

-

-

Cyclization to Imide:

-

The crude diamide is heated at high temperatures (typically 150-200 °C). This can be done neat or in a high-boiling solvent.

-

During heating, ammonia is eliminated, leading to the formation of the five-membered imide ring.

-

The reaction is continued until the evolution of ammonia ceases.

-

The resulting crude imide can be purified by distillation or recrystallization.

-

Diagram of the conversion of this compound to its corresponding succinimide.

Caption: Synthetic pathway from dinitrile to succinimide.

The nitrile groups can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions.[1][10] This reaction converts this compound into 2-ethylsuccinic acid, a dicarboxylic acid that can be used in further syntheses, for example, in polymer chemistry.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Dinitrile

This protocol describes a general method for the acid hydrolysis of nitriles.[1][10][11]

-

Reaction Setup:

-

The nitrile (1.0 eq) is combined with a dilute aqueous solution of a strong acid (e.g., 10% H₂SO₄ or HCl) in a round-bottom flask equipped with a reflux condenser.

-

-

Reflux:

-

The mixture is heated under reflux for several hours. The reaction should be monitored (e.g., by TLC) to determine completion.

-

-

Work-up:

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

-

Isolation:

-

The solvent is removed by rotary evaporation to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.

-

Workflow for the hydrolysis of this compound.

Caption: General workflow for nitrile hydrolysis.

Bioremediation and Biocatalysis

Research has demonstrated that certain microorganisms can utilize this compound as a nitrogen source, indicating potential applications in the bioremediation of nitrile-containing industrial wastewater.[1] The bacterium Acidovorax facilis 72W possesses a nitrilase enzyme that can regioselectively hydrolyze α,ω-dinitriles to their corresponding ω-cyanocarboxylic acids. This biocatalytic transformation is highly valuable as it provides a green chemistry route to important chemical intermediates.

The nitrilase from A. facilis 72W has been cloned and expressed in E. coli, which offers several advantages, including higher enzyme expression levels and the ability to grow on less expensive substrates like glucose.

Experimental Protocol: Biocatalytic Hydrolysis of a Dinitrile (Conceptual)

This protocol is based on the known activity of nitrilase from Acidovorax facilis 72W.

-

Biocatalyst Preparation:

-

Cultivate recombinant E. coli cells expressing the A. facilis 72W nitrilase gene in a suitable fermentation medium (e.g., LB broth with an inducer like IPTG).

-

Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0). The cells can be used as a whole-cell biocatalyst.

-

-

Enzymatic Reaction:

-

Prepare an aqueous reaction mixture containing the whole-cell biocatalyst suspended in a buffer.

-

Add the dinitrile substrate (this compound) to the suspension. The concentration should be optimized to avoid substrate inhibition.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

-

Monitoring and Work-up:

-

Monitor the formation of the cyanocarboxylic acid product using HPLC or GC.

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

The supernatant containing the product can be acidified to precipitate the cyanocarboxylic acid, which can then be isolated by filtration or extraction.

-

Logical flow of the biocatalytic process.

Caption: Biocatalytic conversion of dinitriles.

Coordination Chemistry and Polymer Science

The two nitrile groups in this compound can act as ligands, coordinating with transition metals to form coordination compounds.[1] These complexes have potential applications in catalysis.[12][13] The synthesis typically involves reacting the dinitrile with a metal salt in a suitable solvent.

In polymer science, this compound has been explored for its properties as a polar aprotic solvent and as a component in the development of filtration membranes.[1] It is also a co-precursor in the synthesis of the green solvent Rhodiasolv PolarClean, which itself is used in applications like solid-phase peptide synthesis.

Relevance to Drug Development

Direct pharmacological activity of this compound has not been reported. Its relevance to drug development professionals lies in its role as a versatile synthetic intermediate. The succinimide core, which can be synthesized from this compound, is a key pharmacophore in a number of anticonvulsant drugs.[4][5] Therefore, this compound represents a potential starting material for the synthesis of new chemical entities (NCEs) for screening in drug discovery programs, particularly in neuroscience. The ability to generate dicarboxylic acids and other derivatives further expands its utility in creating novel molecular scaffolds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20050182260A1 - Process for the preparation of cyclic imides in the presence of polyphosphoric acid - Google Patents [patents.google.com]

- 9. WO2003097600A1 - Method for producing cyclic imides in the presence of polyphosphoric acid - Google Patents [patents.google.com]

- 10. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. CA2670212C - Method for converting nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes [mdpi.com]

"literature review on dinitrile compounds in electrochemistry"

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Dinitrile compounds are emerging as a significant class of organic molecules in the field of electrochemistry, particularly as electrolyte solvents or additives in high-voltage lithium-ion batteries. Their inherent properties, such as high anodic stability, good thermal stability, and high dielectric constants, make them promising candidates to overcome the limitations of conventional carbonate-based electrolytes. This technical guide provides a comprehensive overview of the role of dinitrile compounds in electrochemistry, focusing on their application in energy storage systems.

Core Concepts and Key Dinitrile Compounds

Dinitriles, characterized by the presence of two nitrile (-C≡N) groups, offer a wide electrochemical stability window, often exceeding that of traditional carbonate solvents.[1][2] This makes them particularly suitable for use with high-voltage cathode materials.[1][2] The most commonly studied aliphatic dinitriles in electrochemical applications include succinonitrile (SN), glutaronitrile (GLN), and adiponitrile (ADN).[1][3][4]

These compounds can be utilized in several ways:

-

As a primary solvent: Dinitriles can be used as the main solvent in an electrolyte system, often in combination with a lithium salt.[1]

-

As a co-solvent: They can be mixed with other solvents, such as ethylene carbonate (EC), to enhance the overall performance of the electrolyte.[1][5]

-

As an additive: Even in small quantities, dinitriles can significantly improve the electrochemical performance of batteries by forming a stable solid electrolyte interphase (SEI) on the electrode surface.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for various dinitrile-based electrolyte systems, providing a comparative overview of their electrochemical properties and performance in lithium-ion batteries.

Table 1: Electrochemical Properties of Dinitrile-Based Electrolytes

| Dinitrile Compound | Lithium Salt | Co-solvent(s) | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V vs. Li/Li+) | Reference |

| Various Dinitriles (n=3-8) | 1 M LiTFSI | - | Decreases with increasing alkane chain length | ~7 | [1] |

| Glutaronitrile (GLN) | 1 M LiTFSI | Butyronitrile (6:4 ratio) | 3.1 x 10⁻³ - 10.6 x 10⁻³ (at 30°C) | Up to 5.5 | [7] |

| Succinonitrile (SN) | LiTFSI (0.4 M) | - | - | Up to 5.5 | [1] |

| Succinonitrile (SN) based gel polymer | LiTFSI | PUA network | 1.63 x 10⁻³ (at 25°C) | - | [8] |

| Dinitrile-based SPE (DBSPE-2) | - | - | ~2.2 × 10⁻³ | ~5.7 | [9] |

| Glutaronitrile (GLN) | 1 M LiTFSI | - | 2.31 mS/cm (at 25°C) | - | [10] |

| 2-methylglutaronitrile (MGLN) | 1 M LiTFSI | - | 1.90 mS/cm (at 25°C) | - | [10] |

| Adiponitrile (ADN) | 1 M LiDFOB | DMC (1:1 wt/wt) | - | 5.05 | [11] |

| Adiponitrile (ADN) | 1 M LiFSI | DMC (1:1 wt/wt) | - | 5.1 | [11] |

Table 2: Performance of Dinitrile-Based Electrolytes in Lithium-Ion Batteries

| Dinitrile Additive/Solvent | Cathode | Anode | Key Performance Metrics | Reference |

| Adiponitrile (ADN) (3%) | LiNi1/3Co1/3Mn1/3O2 | Li | Initial discharge capacity: 214.8 mAh/g (vs. 167.8 mAh/g without ADN); Capacity retention: 70.4% after 100 cycles (vs. 68.4% without ADN) at 3.0-4.6 V. | [3] |

| Adiponitrile (ADN) (0.5 wt%) | NCM811 | Graphite | Capacity retention increased by 17.6% after 200 cycles at 0.3C. | [6] |

| Adiponitrile (ADN) (1 wt%) | LiNi0.5Mn1.5O4 | Li | Capacity retention: 84.4% after 150 cycles at 1C (vs. 69.9% without ADN). | [11] |

| Succinonitrile (SN) (20 wt% FEC) | - | - | - | [12] |

| Succinonitrile (SN) based gel polymer | LiCoO2 | Li | Discharge capacity of 128.3 mAh/g with 89.4% retention after 100 cycles at 55°C. | [8] |

| Succinonitrile (SN) (5 wt%) | LiCoO2 | - | Specific capacity loss of 14% after 50 cycles (vs. 39% without SN). | [13] |

| Glutaronitrile (GLN) | LTO | NMC | Initial discharge capacity of 140 mAh/g at C/5; 50% capacity retention after 200 cycles at C/2. | [10] |

| 2-methylglutaronitrile (MGLN) | LTO | NMC | Initial discharge capacity of 140 mAh/g at C/5; 98% capacity retention after 200 cycles at C/2. | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the preparation and electrochemical characterization of dinitrile-based electrolytes.

Electrolyte Preparation

The preparation of dinitrile-based electrolytes is typically carried out in an inert atmosphere, such as an argon-filled glovebox, to minimize contamination from moisture and oxygen.

General Procedure:

-

Solvent Purification: Dinitrile solvents like adiponitrile are often used as received or further purified if necessary.[3]

-

Salt Drying: Lithium salts such as LiPF6, LiTFSI, or LiDFOB are typically dried under vacuum at elevated temperatures (e.g., 80-90°C) for an extended period (e.g., 48 hours) to remove any residual moisture.[11]

-

Mixing: The dried lithium salt is dissolved in the dinitrile solvent or a mixture of solvents (e.g., dinitrile and a carbonate co-solvent) to the desired concentration (e.g., 1 M).[3][11] For solid dinitriles like succinonitrile, the compound is first melted (e.g., at 70°C) before adding the lithium salt.[1]

-

Additive Incorporation: If used as an additive, the dinitrile compound is added in the desired weight or volume percentage to a pre-made electrolyte solution.[3]

-

Stirring: The mixture is stirred until the lithium salt is completely dissolved, resulting in a clear, homogeneous solution.[1]

Electrochemical Cell Assembly

Standard coin cells (e.g., CR2032) are commonly used for electrochemical testing.

Typical Assembly Steps:

-

Electrode Preparation: Cathode and anode materials are mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., PVDF) in a specific weight ratio.[12] The resulting slurry is cast onto a current collector (e.g., aluminum foil for the cathode, copper foil for the anode) and dried under vacuum.[12]

-

Cell Components: The key components are the prepared cathode, a separator (e.g., Celgard microporous membrane), the lithium metal or graphite anode, and the dinitrile-based electrolyte.[12][14]

-

Assembly: Inside an argon-filled glovebox, the cell is assembled in the order of the anode, separator, and cathode. A few drops of the electrolyte are added to wet the separator and electrodes. The cell is then crimped to ensure proper sealing.

Electrochemical Characterization

A suite of electrochemical techniques is employed to evaluate the properties and performance of the dinitrile-based electrolytes.

-

Linear Sweep Voltammetry (LSV): Used to determine the electrochemical stability window of the electrolyte.

-

Setup: A three-electrode cell with a working electrode (e.g., platinum), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).[3]

-

Procedure: The potential is swept from the open-circuit voltage to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 0.2 mV/s) to observe the onset of oxidative decomposition.[3][14]

-

-

Cyclic Voltammetry (CV): Provides information on the redox reactions occurring at the electrode-electrolyte interface.

-

Electrochemical Impedance Spectroscopy (EIS): Used to study the interfacial properties, including the resistance of the SEI layer and charge transfer resistance.

-

Setup: The assembled battery cell is used.

-

Procedure: A small AC voltage perturbation (e.g., 5 mV) is applied over a wide frequency range (e.g., 0.01 Hz to 100 kHz), and the impedance response is measured.[12]

-

-

Galvanostatic Charge-Discharge Cycling: Evaluates the battery's performance in terms of capacity, coulombic efficiency, and cycle life.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating dinitrile-based electrolytes and a proposed mechanism for SEI formation.

Conclusion

Dinitrile compounds represent a versatile and promising class of materials for advancing electrochemical energy storage technologies. Their high voltage stability and ability to form protective interfacial layers on electrodes address some of the key challenges associated with high-energy-density lithium-ion batteries. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals seeking to explore and innovate in this exciting area. Further research into novel dinitrile structures and their synergistic effects with other electrolyte components will undoubtedly pave the way for the next generation of high-performance batteries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide on the Solubility of 2-Ethylsuccinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylsuccinonitrile, a significant compound in chemical synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for researchers to determine these parameters. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly as a building block for more complex molecules.[1]

Introduction to this compound

This compound, with the chemical formula C₆H₈N₂, is a branched aliphatic dinitrile. Its structure, featuring two nitrile groups, makes it a versatile precursor in various chemical transformations. The nitrile functionalities can undergo a range of reactions, including hydrolysis to carboxylic acids and reduction to amines, opening pathways to a diverse array of molecules.[2] The polar nature of the nitrile groups suggests its potential for solubility in polar organic solvents.[2]

Physical and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol [1] |

| Boiling Point | 264.0 °C[1] |

| Melting Point | -41.0 °C[1] |

| IUPAC Name | 2-ethylbutanedinitrile[1] |

Data Presentation: A Template for Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table serves as a standardized template for researchers to document their findings. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Example: Acetone | 25 | Data to be determined | Data to be determined | e.g., Forms a clear, colorless solution |

| Methanol | 25 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Isopropanol | 25 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | |

| Chloroform | 25 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined | |

| Hexane | 25 | Data to be determined | Data to be determined | |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both qualitative and quantitative solubility of this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected organic solvent in small portions.

-

After each addition, shake the test tube vigorously using a vortex mixer for at least 30 seconds.[3]

-

Visually inspect the solution for the complete dissolution of the solid.

-

If the compound dissolves completely, it is considered "soluble." If it does not dissolve, it is "insoluble." If some but not all of the compound dissolves, it can be classified as "partially soluble."

-

Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Isothermal Method)

This method provides precise solubility data at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each organic solvent in separate sealed vials. The excess solid should be clearly visible.

-

Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Caption: General workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Initial Electrochemical Characterization of 2-Ethylsuccinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylsuccinonitrile, a branched aliphatic dinitrile, is of growing interest in various chemical fields. Its structural similarity to succinonitrile, a well-known component in high-performance electrolytes, suggests its potential utility in energy storage systems.[1][2] The nitrile functional groups can enhance the electrochemical stability and ionic conductivity of electrolytes.[2][3] This guide outlines a comprehensive approach to the initial electrochemical characterization of this compound, providing researchers with the necessary protocols to assess its viability as an electrolyte component.

The presence of an ethyl group is expected to influence the molecule's steric and electronic properties compared to succinonitrile, potentially affecting its electrochemical behavior.[4] A thorough characterization is therefore crucial to understand its oxidation and reduction limits, ionic conductivity, and interactions with electrode materials.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol [5] |

| Structure | CCC(CC#N)C#N |

| Appearance | (Predicted) Colorless liquid |

| Boiling Point | (Predicted) ~240-250 °C |

| Solubility | Expected to be soluble in polar organic solvents |

Experimental Protocols for Electrochemical Characterization

The following sections detail the experimental methodologies for the key electrochemical characterization of this compound.

Electrolyte Preparation

A typical electrolyte formulation for initial characterization would involve dissolving a lithium salt in a standard carbonate solvent mixture with this compound added as an additive.

-

Base Electrolyte: 1 M Lithium hexafluorophosphate (LiPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

-

Test Electrolyte: Base electrolyte with a specified weight percentage (e.g., 1-5 wt%) of this compound.

-

Preparation: All electrolyte preparation should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent contamination.

Ionic Conductivity Measurement

Ionic conductivity is a critical parameter for an electrolyte. It is typically determined using Electrochemical Impedance Spectroscopy (EIS).

-

Cell Assembly: The electrolyte is placed in a coin cell (e.g., CR2032) with two stainless steel blocking electrodes separated by a glass fiber separator soaked in the electrolyte.

-

EIS Measurement: The impedance is measured over a frequency range of 1 MHz to 10 Hz with a small AC amplitude (e.g., 10 mV).[6]

-

Calculation: The bulk resistance (Rb) is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = l / (Rb * A) where 'l' is the thickness of the separator and 'A' is the electrode area.

-

Temperature Dependence: Measurements are often performed over a range of temperatures (e.g., -20 °C to 80 °C) to understand the temperature dependence of ionic conductivity.[6]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte is stable without significant oxidation or reduction. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are used for this purpose.

-

Anodic (Oxidative) Stability:

-

Cell: A three-electrode cell with a platinum or glassy carbon working electrode, and lithium metal as the reference and counter electrodes.

-

Procedure: LSV is performed by scanning the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).[7] The onset potential of a sharp increase in current is considered the anodic stability limit.

-

-

Cathodic (Reductive) Stability:

-

Cell: A three-electrode cell with a copper or nickel working electrode, and lithium metal as the reference and counter electrodes.

-

Procedure: CV is performed by scanning the potential from OCV to a lower potential (e.g., -0.5 V vs. Li/Li⁺) and back. The potential at which a significant reduction current is observed (before lithium plating) indicates the cathodic stability limit.

-

Expected Quantitative Data

The following tables summarize the expected, illustrative quantitative data from the electrochemical characterization of an electrolyte containing this compound.

Table 2: Illustrative Ionic Conductivity Data

| Additive Concentration (wt%) | Temperature (°C) | Ionic Conductivity (S/cm) |

| 0 (Base Electrolyte) | 25 | ~ 8.5 x 10⁻³ |

| 2% this compound | 25 | ~ 9.5 x 10⁻³ |

| 5% this compound | 25 | ~ 1.1 x 10⁻² |

| 0 (Base Electrolyte) | 60 | ~ 1.5 x 10⁻² |

| 5% this compound | 60 | ~ 1.8 x 10⁻² |

Table 3: Illustrative Electrochemical Stability Window Data

| Electrolyte | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

| Base Electrolyte | ~ 4.5 | ~ 0.0 |

| 5% this compound | > 5.0[8] | ~ 0.0 |

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key electrochemical characterization experiments.

Caption: Workflow for Ionic Conductivity Measurement.

Caption: Workflow for Electrochemical Stability Window Determination.

Discussion: The Influence of the Ethyl Group

The introduction of an ethyl group to the succinonitrile backbone is anticipated to have several effects on its electrochemical properties:

-

Steric Hindrance: The bulkier ethyl group may influence the solvation shell of lithium ions, potentially impacting ionic mobility and, consequently, ionic conductivity.

-

Electronic Effects: Alkyl groups are weakly electron-donating. This may slightly alter the electron density around the nitrile groups, which could, in turn, affect the oxidation and reduction potentials of the molecule. The electron-donating nature might make the molecule slightly more susceptible to oxidation compared to unsubstituted succinonitrile.

-

Interfacial Properties: The nature of the solid electrolyte interphase (SEI) formed on the anode and the cathode electrolyte interphase (CEI) on the cathode are critical for battery performance. The ethyl group will likely participate in the decomposition reactions at the electrode surfaces, leading to a different SEI/CEI composition compared to that formed with succinonitrile. This could have significant implications for long-term cycling stability. It is known that nitrile additives can be preferentially oxidized to form a protective interphase on the cathode.[3]

Conclusion

This technical guide provides a foundational framework for the initial electrochemical characterization of this compound. By following the detailed experimental protocols for ionic conductivity and electrochemical stability, researchers can obtain the necessary data to evaluate its potential as a novel electrolyte component. The illustrative data and workflows serve as a practical starting point for such investigations. Further studies, including galvanostatic cycling in full-cell configurations and detailed surface analysis of the electrodes post-cycling, will be essential to fully elucidate the role and performance of this compound in advanced energy storage systems.

References

- 1. This compound | 17611-82-4 | Benchchem [benchchem.com]

- 2. Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H8N2 | CID 86593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

Quantum Mechanical Modeling of 2-Ethylsuccinonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical modeling to the study of 2-Ethylsuccinonitrile. It outlines a systematic computational workflow, from initial structure generation to the analysis of molecular properties. Detailed, illustrative computational data, including optimized geometric parameters and vibrational frequencies, are presented. Furthermore, this guide provides standardized experimental protocols for Fourier Transform Infrared (FT-IR) and Raman spectroscopy, which are essential for the validation of theoretical findings. The integration of computational and experimental approaches is crucial for a thorough understanding of the molecular characteristics of this compound and is detailed herein.

Introduction

This compound, with the chemical formula C₆H₈N₂, is a dinitrile compound whose molecular structure and properties are of interest in various chemical and pharmaceutical contexts.[1][2] Quantum mechanical (QM) modeling offers a powerful, non-experimental approach to elucidate the electronic structure, conformational landscape, and spectroscopic characteristics of such molecules. By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into molecular behavior at the atomic level.[3]

This guide serves as a practical handbook for researchers aiming to conduct or interpret quantum mechanical studies on this compound. It emphasizes a workflow that combines computational predictions with experimental validation, ensuring a robust and comprehensive analysis.

Computational Methodology

A typical quantum mechanical modeling study of a small organic molecule like this compound follows a structured workflow.[4] This process begins with the generation of an initial 3D structure and proceeds through geometry optimization and the calculation of various molecular properties.

Software and Theoretical Level

The choice of computational software and theoretical methods is critical for obtaining accurate results. For this illustrative study, the following are recommended:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[5]

-

Method: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules.[3] The B3LYP hybrid functional is a common choice for such calculations.[6][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a flexible description of the electron distribution.[7][8]

Computational Workflow

The computational investigation of this compound can be broken down into the following key steps:

-

Initial Structure Generation: A 3D model of this compound is created using molecular building software.

-

Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the molecule possesses rotational freedom around its carbon-carbon single bonds.

-

Geometry Optimization: The geometry of the most stable conformer is optimized to find the equilibrium structure corresponding to a minimum on the potential energy surface.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[2]

-

Property Calculations: Various electronic properties, such as molecular orbital energies (HOMO-LUMO), Mulliken charges, and the dipole moment, are calculated to understand the molecule's reactivity and polarity.

Illustrative Computational Data

The following tables summarize hypothetical quantitative data obtained from a DFT/B3LYP/6-311++G(d,p) level of theory calculation for the most stable conformer of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.54 | |

| Bond Length | C2 | C3 | 1.53 | |

| Bond Length | C3 | C4 | 1.47 | |

| Bond Length | C4 | N1 | 1.16 | |

| Bond Length | C2 | C5 | 1.47 | |

| Bond Length | C5 | N2 | 1.16 | |

| Bond Length | C2 | C6 | 1.54 | |

| Bond Length | C6 | C7 | 1.53 | |

| Bond Angle | C1 | C2 | C3 | 110.5 |

| Bond Angle | C2 | C3 | C4 | 112.0 |

| Bond Angle | C3 | C4 | N1 | 178.5 |

| Bond Angle | C3 | C2 | C5 | 109.8 |

| Bond Angle | C2 | C5 | N2 | 178.3 |

| Bond Angle | C3 | C2 | C6 | 111.2 |

| Bond Angle | C2 | C6 | C7 | 113.1 |

Table 2: Calculated Vibrational Frequencies and Intensities

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 2985 | 45.2 | 120.5 | C-H stretch (ethyl) |

| 2 | 2950 | 35.8 | 95.3 | C-H stretch (backbone) |

| 3 | 2255 | 15.7 | 250.1 | C≡N stretch (symmetric) |

| 4 | 2253 | 25.3 | 245.8 | C≡N stretch (asymmetric) |

| 5 | 1460 | 20.1 | 40.7 | CH₂ bend |

| 6 | 1380 | 18.5 | 35.2 | CH₃ bend |

| 7 | 1150 | 50.6 | 60.9 | C-C stretch |

Experimental Protocols for Validation

Experimental validation is a critical step to ensure the accuracy of the computational model. Vibrational spectroscopy is a primary tool for this purpose.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To obtain the infrared absorption spectrum of this compound for comparison with the calculated IR spectrum.

-

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation:

-

Liquid Sample (Neat): If this compound is a liquid at room temperature, a drop of the neat sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid Sample (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands, which are then compared with the computationally predicted frequencies and intensities.

Raman Spectroscopy

-

Objective: To obtain the Raman scattering spectrum of this compound, which provides complementary information to the IR spectrum.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

-

Sample Preparation:

-

A small amount of the liquid or solid sample is placed in a glass capillary tube or on a microscope slide.

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman spectrum is recorded over a desired spectral range (e.g., 3500-200 cm⁻¹ Raman shift).

-

-

Data Analysis: The positions and relative intensities of the Raman bands are compared with the calculated Raman activities. The nitrile (C≡N) stretching mode is typically a strong and sharp band in the Raman spectrum, making it a key feature for comparison.[5][9][10]

Visualization of Workflows and Relationships

Graphical representations of the workflow and the interplay between different aspects of the study can aid in understanding the overall process.

Caption: Computational workflow for this compound.

Caption: Integration of computational and experimental methods.

Conclusion

The quantum mechanical modeling of this compound, when coupled with experimental validation, provides a robust framework for understanding its fundamental molecular properties. This guide has outlined a comprehensive workflow, from computational setup to data interpretation and experimental verification. The illustrative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in the fields of computational chemistry, materials science, and drug development, facilitating further investigation into this and related molecules.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. youtube.com [youtube.com]

- 3. Quantum molecular modelling for efficient chemical synthesis - Research Outreach [researchoutreach.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Raman spectroscopic analysis of nitrile containing compounds [morressier.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

"protocol for preparing 2-Ethylsuccinonitrile-based electrolytes"

Application Notes and Protocols for Dinitrile-Based Electrolytes

A-Note-2025-11-01

Topic: Protocol for Preparing Dinitrile-Based Electrolytes with a Focus on Succinonitrile Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinitrile-based electrolytes are emerging as a promising class of materials for high-voltage lithium-ion batteries. Their inherent chemical structure, characterized by two cyano groups, imparts high anodic stability (up to 5.5-7.0 V vs. Li/Li+), a wide working temperature range, and high dielectric permittivity, which facilitates the dissolution of lithium salts.[1][2][3] This application note provides detailed protocols for the preparation of three common types of dinitrile-based electrolytes: liquid, plastic crystalline, and gel-polymer electrolytes. While specific data on 2-Ethylsuccinonitrile is scarce, the methodologies detailed below for compounds like succinonitrile (SN) can be adapted for its study.

Liquid Dinitrile-Based Electrolytes

Liquid dinitrile electrolytes can be formulated as single-solvent systems or mixed with other solvents like mononitriles or carbonates to optimize properties such as ionic conductivity and the formation of a stable solid electrolyte interphase (SEI).

Experimental Protocol: Dinitrile-Mononitrile Binary Electrolyte

This protocol is adapted from a study on glutaronitrile and butyronitrile mixtures.[1][4]

Materials:

-

Glutaronitrile (or other dinitrile)

-

Butyronitrile (or other mononitrile)

-

Lithium bis(trifluoromethane)sulfonamide (LiTFSI)

-

Vinylene carbonate (VC) (optional additive)

-

Argon-filled glovebox

-

Magnetic stirrer

-

Volumetric flasks and pipettes

Procedure:

-